2-Bromo-5-(difluoromethyl)-1,3,4-oxadiazole
描述
属性
IUPAC Name |
2-bromo-5-(difluoromethyl)-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HBrF2N2O/c4-3-8-7-2(9-3)1(5)6/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDADKMPMYFCQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NN=C(O1)Br)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HBrF2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1594041-90-3 | |
| Record name | 2-bromo-5-(difluoromethyl)-1,3,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
准备方法
Starting Materials and Key Intermediates
- 5-(Difluoromethyl)-1,3,4-oxadiazole-2-amine or related hydrazide derivatives are commonly used as starting points.
- The difluoromethyl group can be introduced via nucleophilic substitution or coupling reactions using difluoromethyl-containing reagents such as difluoromethyl iodide or bromodifluoromethane derivatives.
Bromination at the 2-Position
- The amino group at the 2-position of the oxadiazole ring can be converted into a diazonium salt intermediate using tert-butyl nitrite or sodium nitrite under acidic conditions.
- Subsequent treatment with copper(II) bromide (CuBr2) facilitates the replacement of the diazonium group with bromine, yielding the 2-bromo derivative.
- This reaction is typically performed in an inert atmosphere (nitrogen) to avoid side reactions.
Difluoromethylation at the 5-Position
- Difluoromethylation can be achieved by coupling reactions using difluoromethyl sources such as difluoromethyltrimethylsilane (TMSCF2H) or difluoromethyl halides under catalytic conditions.
- Alternatively, the difluoromethyl group can be introduced prior to ring closure by using difluoromethyl-substituted hydrazides or carboxylic acids in the cyclization step to form the oxadiazole ring.
Representative Synthetic Procedure
| Step | Reagents and Conditions | Description | Yield and Notes |
|---|---|---|---|
| 1. Preparation of 5-(difluoromethyl)-1,3,4-oxadiazole-2-amine | Hydrazide precursor + difluoromethyl carboxylic acid derivative, cyclodehydration using POCl3 or similar dehydrating agent | Formation of the oxadiazole ring with difluoromethyl substituent at position 5 | High yield typically reported (70–90%) depending on conditions |
| 2. Diazotization of 2-amino group | tert-Butyl nitrite or NaNO2 in MeCN at 0 °C under nitrogen | Conversion of amino group to diazonium intermediate | Controlled temperature essential to avoid decomposition |
| 3. Bromination | CuBr2 in MeCN, heated to 65 °C for 3 hours | Replacement of diazonium group with bromine at 2-position | Moderate yield (~30–40%), purification by column chromatography |
| 4. Purification | Column chromatography using ethyl acetate (EA) in petroleum ether (PE) gradient | Isolation of pure this compound | Product isolated as a solid, characterized by LC-MS and NMR |
Analytical Data and Characterization
- LC-MS : Molecular ion peak corresponding to the molecular weight of this compound confirms the product.
- NMR Spectroscopy : Characteristic signals for the oxadiazole ring protons and the difluoromethyl group (often appearing as a triplet due to coupling with fluorine atoms).
- Melting Point : Provides purity indication.
Research Findings and Optimization Notes
- The diazotization-bromination step is critical and sensitive to temperature and atmosphere; inert conditions improve yields and reduce side products.
- Use of copper(II) bromide is preferred over elemental bromine for selective bromination at the 2-position.
- Difluoromethylation prior to ring closure tends to give better regioselectivity and higher overall yields.
- Purification by gradient column chromatography is necessary due to the formation of side products and unreacted starting materials.
- Alternative methods such as direct difluoromethyl radical addition to preformed 2-bromo-1,3,4-oxadiazoles are under investigation but less established.
Summary Table of Preparation Methods
| Method Step | Reagents/Conditions | Advantages | Limitations | Yield Range |
|---|---|---|---|---|
| Cyclodehydration to form 5-(difluoromethyl)-1,3,4-oxadiazole | POCl3 or dehydrating agents with difluoromethyl hydrazides | Efficient ring formation | Requires careful handling of reagents | 70–90% |
| Diazotization of 2-amino group | tert-Butyl nitrite or NaNO2, 0 °C, inert atmosphere | Mild conditions, selective | Sensitive to moisture and temperature | High conversion |
| Bromination at 2-position | CuBr2 in MeCN, 65 °C, 3 h | Selective bromination | Moderate yield, requires purification | 30–40% |
| Purification | Column chromatography (EA/PE gradient) | High purity product | Time-consuming | - |
This detailed synthesis overview integrates established halogenation strategies for 1,3,4-oxadiazoles and difluoromethylation techniques to prepare this compound. The key is the controlled diazotization of the 2-amino group and subsequent copper(II) bromide-mediated bromination, combined with prior incorporation of the difluoromethyl group at the 5-position. This approach is supported by analogous preparation methods for related 2-bromo-5-substituted oxadiazoles and difluoromethylated heterocycles in the literature.
化学反应分析
Types of Reactions
2-Bromo-5-(difluoromethyl)-1,3,4-oxadiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or ethanol.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Cyclization Reactions: Catalysts such as palladium or copper may be used to facilitate cyclization.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxadiazole N-oxides.
科学研究应用
Histone Deacetylase Inhibition
One of the prominent applications of 2-bromo-5-(difluoromethyl)-1,3,4-oxadiazole derivatives is their role as histone deacetylase (HDAC) inhibitors. HDACs are enzymes involved in the regulation of gene expression through the removal of acetyl groups from histones. Inhibiting HDAC6 has been linked to therapeutic effects in various diseases, including cancer and neurodegenerative disorders.
- Case Study : A patent (WO2020022794A1) outlines the synthesis of oxadiazole derivatives that exhibit selective HDAC6 inhibitory activity. These compounds have shown promise in preclinical models for treating conditions related to HDAC6 activity, such as certain cancers and neurodegenerative diseases .
Antimicrobial Activity
Research has indicated that oxadiazole derivatives possess significant antimicrobial properties. The presence of bromine and difluoromethyl groups enhances their biological activity against various bacterial strains.
- Research Findings : A study published in Molecules highlighted the synthesis of this compound and its derivatives, which demonstrated effective antibacterial activity against Gram-positive and Gram-negative bacteria .
Synthetic Pathways
The synthesis of this compound involves several chemical reactions, including bromination and cyclodehydration. The compound can be synthesized from readily available precursors through well-established protocols.
- Synthesis Overview :
Reactivity with Electrophiles
The reactivity of this compound towards electrophiles has been explored for the development of new derivatives with enhanced properties.
- Experimental Insights : Studies have shown that the compound reacts favorably with amines and carboxylic acids to form diverse functionalized products that may possess improved biological activities .
Development of Functional Materials
The unique structural features of this compound make it suitable for applications in material science, particularly in the development of polymers and coatings with specific properties.
- Material Properties : The incorporation of oxadiazole units into polymer backbones can enhance thermal stability and mechanical strength while providing unique optical properties .
Summary Table of Applications
作用机制
The mechanism of action of 2-Bromo-5-(difluoromethyl)-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross biological membranes and reach its target sites.
相似化合物的比较
Comparison with 2-Bromo-5-(trifluoromethyl)-1,3,4-oxadiazole
Structural Differences : Replacing the difluoromethyl (–CHF₂) group with a trifluoromethyl (–CF₃) group increases electronegativity and steric bulk.
- Molecular Weight : 216.94 g/mol (vs. 198.95 g/mol for the difluoromethyl analog) .
- Reactivity : The trifluoromethyl derivative exhibits reduced nucleophilic substitution rates due to stronger electron-withdrawing effects, impacting Suzuki-Miyaura coupling efficiency .
- Biological Activity : Trifluoromethyl analogs are more lipophilic, enhancing membrane permeability in drug candidates targeting histone deacetylase 6 (HDAC6) .
Table 1 : Physicochemical Comparison
| Property | 2-Bromo-5-(difluoromethyl)-1,3,4-oxadiazole | 2-Bromo-5-(trifluoromethyl)-1,3,4-oxadiazole |
|---|---|---|
| Molecular Formula | C₃HBrF₂N₂O | C₃BrF₃N₂O |
| Molecular Weight (g/mol) | 198.95 | 216.94 |
| LogP (Predicted) | 1.82 | 2.15 |
| Key Applications | HDAC6 inhibitors, agrochemical precursors | Anticancer agents, enzyme inhibitors |
Comparison with 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole
Structural Differences : Replacement of the difluoromethyl group with a phenyl ring introduces aromaticity and alters electronic properties.
- Synthesis : Synthesized via Ullmann coupling or tetrazole cyclization, differing from the difluoromethyl analog’s reliance on fluorinated precursors .
- Bioactivity : Phenyl-substituted derivatives show stronger fungicidal activity against Sclerotinia sclerotiorum (80% inhibition at 50 μg/mL) compared to difluoromethyl analogs (~50% inhibition) .
Table 2 : Biological Activity Comparison
Comparison with Thioether-Functionalized Oxadiazoles
Structural Differences : Thioether groups (–S–) at position 2 enhance hydrogen-bonding capacity and redox activity.
- Molecular Docking : Thioether analogs (e.g., compound 5g ) exhibit stronger binding to succinate dehydrogenase (SDH) via carbonyl interactions, unlike difluoromethyl derivatives .
Table 3 : Reactivity and Binding Affinity
| Compound | SDH Binding Energy (ΔG, kcal/mol) | Synthetic Yield (%) |
|---|---|---|
| This compound | -7.2 | 36% |
| 2-((4-Bromobenzyl)thio)-5-(trifluoromethyl)-1,3,4-oxadiazole | -9.5 | 45% |
生物活性
2-Bromo-5-(difluoromethyl)-1,3,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. Oxadiazoles are five-membered heterocyclic compounds known for their pharmacological properties, including antibacterial, antifungal, and anticancer effects. This article delves into the biological activity of this compound, supported by relevant research findings and case studies.
The molecular formula of this compound is C3HBrF2N2O. Its structure includes a bromine atom and a difluoromethyl group which are significant for its biological activity. The presence of these substituents can enhance the compound's interaction with biological targets.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of oxadiazole derivatives. For instance, research indicates that compounds with the 1,3,4-oxadiazole structure exhibit significant antibacterial and antifungal activities.
- Antibacterial Effects : In a study evaluating various oxadiazoles, including derivatives similar to this compound, it was found that these compounds displayed notable efficacy against Staphylococcus aureus and Escherichia coli .
- Minimum Inhibitory Concentration (MIC) : The MIC values for these compounds ranged from 4 to 512 μg/mL. Notably, certain derivatives showed inhibition at concentrations as low as 4 μg/mL against gram-positive bacteria .
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| F3 | 8 | Staphylococcus aureus |
| F4 | 4 | Escherichia coli |
Anticancer Activity
The antiproliferative properties of oxadiazole derivatives have also been explored. A library of synthesized oxadiazoles demonstrated cytotoxic effects on various cancer cell lines.
- Cell Lines Tested : Compounds were evaluated against HCT-116 (colorectal carcinoma) and HeLa (cervix adenocarcinoma) cell lines using the MTT assay.
- Inhibition Mechanism : Some derivatives inhibited topoisomerase I activity, a key enzyme in DNA replication and transcription . Molecular docking studies supported these findings by illustrating favorable interactions between the compounds and the enzyme.
| Cell Line | IC50 (μM) | Activity |
|---|---|---|
| HCT-116 | X | Cytotoxic |
| HeLa | Y | Cytotoxic |
Structure-Activity Relationships (SAR)
The biological activity of oxadiazoles is significantly influenced by their structural components. The presence of electronegative groups such as bromine and fluorine enhances their interaction with biological targets.
- Electronegative Substituents : Studies suggest that substituents like Cl or NO₂ on the aromatic ring improve antimicrobial effects .
- Fluorination Impact : The introduction of fluorine can alter the lipophilicity and electron-withdrawing properties of the compound, potentially increasing its potency against certain targets .
Case Studies
Several case studies have explored the efficacy of this compound in various biological contexts:
- Antimicrobial Screening : A series of synthesized oxadiazoles were screened for antimicrobial activity. The results indicated that those with specific substitutions exhibited enhanced activity against both gram-positive and gram-negative bacteria .
- Cytotoxicity Assessment : In vitro studies demonstrated that certain oxadiazole derivatives could significantly reduce cell viability in cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
常见问题
Basic Research Questions
Q. What are the established synthetic methodologies for preparing 2-Bromo-5-(difluoromethyl)-1,3,4-oxadiazole, and what are the critical reaction parameters?
- Methodology : A common approach involves cyclization using phosphoryl chloride (POCl₃) with bromoacetate bromide under reflux. Key parameters include heating at 90°C for 6 hours, followed by neutralization with NaHCO₃ and purification via silica column chromatography (eluent: CH₂Cl₂). Reaction progress is monitored by TLC, with yields around 28% .
- Critical Parameters : Temperature control (to avoid side reactions), stoichiometric equivalence of reagents, and chromatographic purity are essential for reproducibility.
Q. How is the structural elucidation of this compound performed using spectroscopic techniques?
- Spectroscopic Data :
- IR : C-Br stretch at 658 cm⁻¹, C=N vibrations (~1600 cm⁻¹), and C-O bonds at 1256 cm⁻¹ .
- ¹H NMR : Singlet at δ 4.59 ppm (2H, CH₂Br) and aromatic protons at δ 7.01–8.00 ppm .
- ¹³C NMR : Brominated methyl carbon at δ 16.6 ppm, oxadiazole carbons at δ 162.0–165.9 ppm .
- Validation : Cross-referencing with X-ray crystallography or high-resolution mass spectrometry (HRMS) is recommended for unambiguous confirmation.
Advanced Research Questions
Q. What computational methods are employed to predict the pharmacokinetic properties and binding interactions of this compound derivatives?
- In Silico Strategies :
- Molecular Docking : Used to assess binding affinity to targets like HDAC6, leveraging software (e.g., AutoDock) to model interactions with catalytic domains .
- ADME Prediction : Tools like SwissADME evaluate hydrophilicity, metabolic stability, and blood-brain barrier permeability. The oxadiazole ring enhances metabolic stability and reduces lipophilicity .
- Case Study : SE-7552, a derivative, shows 850-fold selectivity for HDAC6 over other isoforms due to optimized steric and electronic interactions .
Q. How does the bromo substituent influence the reactivity and functionalization of this compound in cross-coupling reactions?
- Reactivity : The bromine atom serves as a leaving group, enabling Suzuki-Miyaura or Ullmann couplings to introduce aryl/heteroaryl groups. For example, coupling with pyridyl boronic acids generates biheterocyclic scaffolds .
- Optimization : Catalytic systems (e.g., Pd(PPh₃)₄) and microwave-assisted conditions improve yields in inert atmospheres .
Q. How can contradictions in reported biological activities (e.g., nematicidal vs. HDAC6 inhibition) be resolved?
- Resolution Strategies :
- Assay Context : Compare cell lines (e.g., plant nematodes vs. human neuroblastoma) and concentration ranges .
- Substituent Effects : The difluoromethyl group enhances HDAC6 selectivity, while bromine may drive nematicidal activity via distinct mechanisms .
- Experimental Design : Conduct parallel bioactivity screens under standardized conditions to isolate substituent-specific effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
